tert-butyl (1R,2S,5S)-2-(2-(5-chloropyridin-2-ylamino)-2-oxoacetamido)-5-(dimethylcarbamoyl)cyclohexylcarbamate
Overview
Description
Edoxaban impurity 4 is a byproduct formed during the synthesis of Edoxaban, a novel anticoagulant drug. Edoxaban acts as a direct, selective, and reversible inhibitor of coagulation factor Xa, which is crucial in the coagulation cascade. This impurity is significant in pharmaceutical research and quality control to ensure the purity and efficacy of the final drug product .
Mechanism of Action
Target of Action
Edoxaban impurity 4, also known as tert-butyl N-[(1R,2S,5S)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate, is an impurity of Edoxaban . The primary target of this compound is Factor Xa (FXa) , a key protein in the coagulation cascade .
Mode of Action
Edoxaban impurity 4 acts as a selective, potent, and orally active inhibitor of FXa . It inhibits free FXa and prothrombinase, with K_i values of 0.561 nM and 2.98 nM, respectively . By inhibiting FXa, it prevents the stepwise amplification of protein factors needed to form blood clots .
Biochemical Pathways
The inhibition of FXa by Edoxaban impurity 4 affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By preventing the amplification of protein factors in this cascade, Edoxaban impurity 4 effectively reduces the risk of thrombus formation .
Pharmacokinetics
Edoxaban, the parent compound of Edoxaban impurity 4, has a bioavailability of approximately 62% . It reaches peak plasma concentrations within 1.0-2.0 hours of administration, followed by a biphasic decline . The terminal elimination half-life in healthy subjects ranges from 10 to 14 hours, with minimal accumulation upon repeat once-daily dosing up to doses of 120 mg . Renal clearance accounts for approximately 50% of total clearance, while metabolism and biliary secretion account for the remaining 50% .
Result of Action
The inhibition of FXa by Edoxaban impurity 4 results in a reduction in the risk of stroke and systemic embolism (SE) in patients with nonvalvular atrial fibrillation (NVAF) . It is also indicated for the treatment of deep vein thrombosis (DVT) and pulmonary embolism (PE) following 5-10 days of initial therapy with a parenteral anticoagulant .
Action Environment
The action of Edoxaban impurity 4 can be influenced by various environmental factors. For instance, co-administration with strong P-glycoprotein inhibitors requires a dose reduction to avoid the risk of over-exposure . Additionally, the exposure of Edoxaban may increase in patients with a body weight ≤60 kg and moderate renal impairment . These factors should be taken into account when considering the use of Edoxaban impurity 4.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Edoxaban impurity 4 involves the synthesis of Edoxaban itself. The process typically includes the reaction of Edoxaban free base with p-toluensulfonic acid in an appropriate solvent system, such as acetonitrile and water. The product is then crystallized from the reaction mixture .
Industrial Production Methods: Industrial production of Edoxaban impurity 4 follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and solvent ratios, to ensure the consistent formation of the impurity. Additional purification steps, such as recrystallization, are employed to isolate the impurity with high purity .
Chemical Reactions Analysis
Types of Reactions: Edoxaban impurity 4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and oxygen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, oxygen, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce hydrogenated compounds .
Scientific Research Applications
Comparison with Similar Compounds
Edoxaban Impurity C: Another byproduct formed during the synthesis of Edoxaban.
Edoxaban Dipyridine Impurity: A degradation product formed under oxidative stress conditions.
Comparison: Edoxaban impurity 4 is unique in its specific formation pathway and chemical structure. Compared to other impurities, it may have different stability profiles and reactivity under various conditions. Understanding these differences is crucial for ensuring the quality and safety of Edoxaban as a pharmaceutical product .
Properties
IUPAC Name |
tert-butyl N-[2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30ClN5O5/c1-21(2,3)32-20(31)25-15-10-12(19(30)27(4)5)6-8-14(15)24-17(28)18(29)26-16-9-7-13(22)11-23-16/h7,9,11-12,14-15H,6,8,10H2,1-5H3,(H,24,28)(H,25,31)(H,23,26,29) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDLJNAWLBVIRF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(CCC1NC(=O)C(=O)NC2=NC=C(C=C2)Cl)C(=O)N(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30ClN5O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.